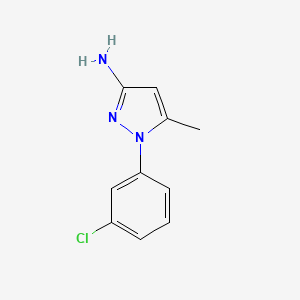

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine

Übersicht

Beschreibung

Synthesis Analysis

A new series of pyrenyl–pyrazole based chalcones have been synthesized and characterized via the condensation of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-p . Theoretical studies using Density Functional Theory (DFT) involving the well-known Becke three-parameter Lee-Yang-Parr function (B3LYP) and 6-311G (d, p) basis set for the synthesized compound was carried out .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine” Applications

The compound “1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine” exhibits a structure that suggests potential for diverse scientific applications. Below is a detailed analysis of six unique applications, each within its own field of research.

Catalysis in Organic Synthesis

Schiff-Base Metal Complexes: The related Schiff-base ligand, synthesized from 3-chloro benzaldehyde, has shown significant catalytic activity when doped with transition metals like Cu(II). This suggests that “1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine” could be explored for its catalytic properties in organic reactions, such as the Claisen–Schmidt condensation to synthesize chalcone derivatives .

Coordination Chemistry

Metal Ion Coordination: Schiff bases are known for their ability to coordinate with metal ions. The structural similarity of “1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine” to Schiff-base ligands indicates potential applications in forming novel metal complexes with unique properties for use in coordination chemistry .

Safety and Hazards

Zukünftige Richtungen

1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a widespread new psychoactive substance that produces stimulant and hallucinogenic effects similar to those sought from ecstasy. Hence, in recent years, it has been introduced by the organized crime through the darknet as a part of the illicit ecstasy market with a variable complex profile of pharmacologically active substances that pose problematic risk patterns among people who take these seized products .

Wirkmechanismus

Target of Action

The compound “1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine” is structurally similar to m-Chlorophenylpiperazine (mCPP), a known agonist of the human 5-HT2C receptor . The 5-HT2C receptor is a subtype of the serotonin receptor, which plays a crucial role in various physiological processes such as mood regulation, anxiety, and appetite .

Mode of Action

The compound likely interacts with its target, the 5-HT2C receptor, by binding to the receptor site and acting as an agonist . This means it can initiate a physiological response when combined with the receptor. The exact interaction and resulting changes would need further investigation for confirmation.

Pharmacokinetics

Based on its structural similarity to mcpp, it’s possible that it may have similar pharmacokinetic properties . For instance, mCPP is known to be metabolized by CYP3A4, a key enzyme in drug metabolism

Result of Action

Given its potential interaction with the 5-HT2C receptor, it could potentially influence neuronal signaling and subsequently impact processes regulated by serotonin, such as mood and appetite . .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-10(12)13-14(7)9-4-2-3-8(11)6-9/h2-6H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIDUGSHKPXBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

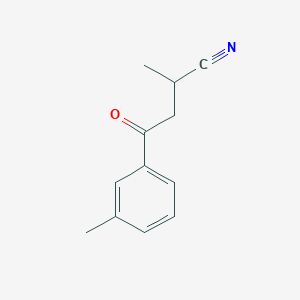

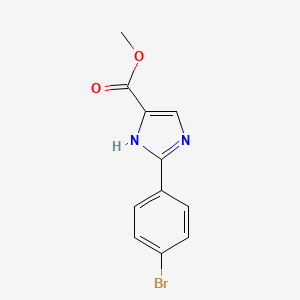

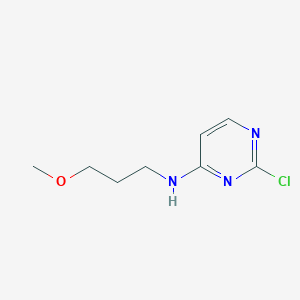

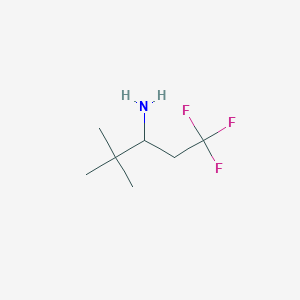

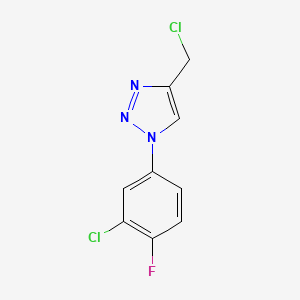

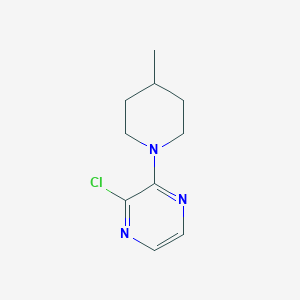

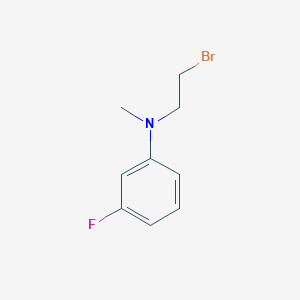

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

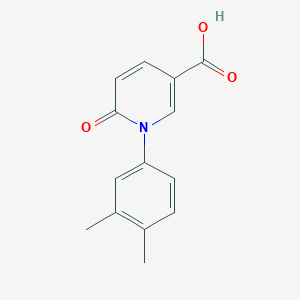

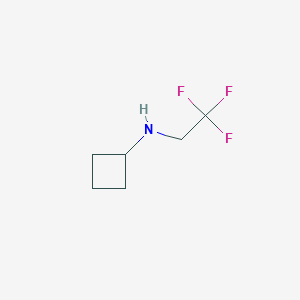

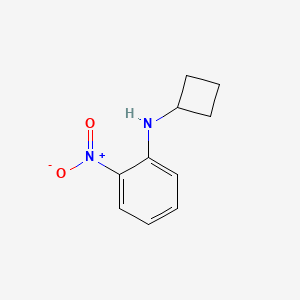

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)

![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)

![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)